3-Fluoro-4-(trifluorometoxi)anilina

Descripción general

Descripción

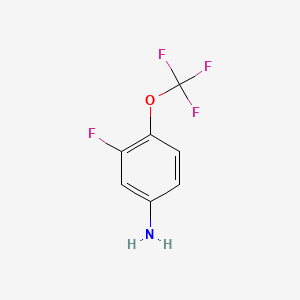

3-Fluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO and a molecular weight of 195.11 g/mol . It is a halogenated aniline derivative, characterized by the presence of both fluorine and trifluoromethoxy groups attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Fluoro-4-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anticancer Drugs : The compound is utilized in the development of drugs targeting cancer cells, leveraging its unique chemical structure to enhance therapeutic efficacy.

- Cardiovascular Treatments : It plays a role in synthesizing medications for cardiovascular diseases, contributing to the formulation of effective treatments.

- Building Block for Drug Synthesis : This compound acts as a building block for numerous pharmaceutical agents, facilitating the creation of complex molecular structures necessary for drug activity.

Case Study: Synthesis of Anticancer Agents

In recent research, 3-Fluoro-4-(trifluoromethoxy)aniline was used as an intermediate in synthesizing novel anticancer agents. The study demonstrated its effectiveness in enhancing the biological activity of resulting compounds, showcasing its potential in medicinal chemistry .

Agrochemical Applications

The compound is also significant in agrochemistry, particularly in herbicide synthesis:

- Herbicides Development : It is employed in creating herbicides that target a wide range of weeds, improving crop yields and agricultural efficiency.

Data Table: Herbicides Derived from 3-Fluoro-4-(trifluoromethoxy)aniline

| Herbicide Name | Target Weeds | Application Method |

|---|---|---|

| Herbicide A | Broadleaf Weeds | Pre-emergent |

| Herbicide B | Grassy Weeds | Post-emergent |

Organic Synthesis

In organic chemistry, 3-Fluoro-4-(trifluoromethoxy)aniline is used to synthesize various organic compounds:

- Dyes and Pigments : The compound serves as a precursor for dyes and pigments used in textiles and coatings.

- Polymer Production : It is involved in producing polymers that exhibit desirable properties such as durability and resistance to environmental factors.

Case Study: Synthesis of Dyes

A study highlighted the use of 3-Fluoro-4-(trifluoromethoxy)aniline in synthesizing novel dyes with enhanced colorfastness and stability. The resulting dyes were tested for application in textile industries, demonstrating superior performance compared to traditional dyes .

Other Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in:

- Synthetic Chemistry Reagents : It acts as a reagent for various synthetic reactions, aiding in the development of new chemical entities.

- Solvents : Used as a solvent for organic compounds, facilitating reactions that require specific solvation conditions.

Mecanismo De Acción

Target of Action

It is known that compounds with a trifluoromethyl group have shown improved drug potency towards certain enzymes .

Mode of Action

It is known that the compound is a valuable halogenated aniline used in a vast array of organic reactions .

Biochemical Pathways

It is known that the compound has been applied as a building block to prepare biologically relevant compounds .

Result of Action

It is known that the compound is used in various organic reactions, suggesting it may have diverse effects depending on the specific reaction and context .

Action Environment

It is known that the compound is stable under ambient temperature .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of biologically relevant compounds . It interacts with various enzymes, proteins, and other biomolecules, serving as a building block for more complex molecules. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to the modulation of their activity. For instance, 3-Fluoro-4-(trifluoromethoxy)aniline can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 3-Fluoro-4-(trifluoromethoxy)aniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 3-Fluoro-4-(trifluoromethoxy)aniline has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Fluoro-4-(trifluoromethoxy)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Fluoro-4-(trifluoromethoxy)aniline in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can influence its biological activity . In in vitro and in vivo studies, the temporal effects of 3-Fluoro-4-(trifluoromethoxy)aniline have been observed, with changes in cellular responses noted over extended periods of exposure .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(trifluoromethoxy)aniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Fluoro-4-(trifluoromethoxy)aniline exerts its optimal biological activity .

Metabolic Pathways

3-Fluoro-4-(trifluoromethoxy)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism. The enzymes involved in the metabolism of 3-Fluoro-4-(trifluoromethoxy)aniline include cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism .

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(trifluoromethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity. For instance, 3-Fluoro-4-(trifluoromethoxy)aniline may be transported into cells via membrane transporters and subsequently distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(trifluoromethoxy)aniline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Fluoro-4-(trifluoromethoxy)aniline within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .

Métodos De Preparación

The synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline typically involves the reduction of 4-(trifluoromethoxy)nitrobenzene . This reduction can be achieved using various reducing agents under controlled conditions. Industrial production methods may involve large-scale reduction processes, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

3-Fluoro-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trifluoromethoxy) on the benzene ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.

Coupling Reactions: It is a valuable building block in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various reducing agents for reduction processes. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

3-Fluoro-4-(trifluoromethoxy)aniline can be compared with other fluorinated aniline derivatives, such as:

3-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.

4-(Trifluoromethyl)aniline: Another fluorinated aniline with a trifluoromethyl group instead of trifluoromethoxy.

2-(Trifluoromethyl)aniline: Differently substituted aniline with the trifluoromethyl group at the ortho position.

The presence of both fluorine and trifluoromethoxy groups in 3-Fluoro-4-(trifluoromethoxy)aniline makes it unique, as these groups can significantly alter the compound’s reactivity and properties compared to its analogs .

Actividad Biológica

3-Fluoro-4-(trifluoromethoxy)aniline is a fluorinated organic compound characterized by its unique molecular structure, which includes a fluoro group and a trifluoromethoxy group attached to an aniline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The molecular formula of 3-Fluoro-4-(trifluoromethoxy)aniline is C₇H₅F₄NO. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a compelling candidate for biological studies. The specific arrangement of the fluoro and trifluoromethoxy groups significantly influences its reactivity and interactions with biological targets.

The biological activity of 3-Fluoro-4-(trifluoromethoxy)aniline is primarily linked to its interactions with enzymes and receptors. The unique positioning of the functional groups can influence binding affinity and specificity for various biological targets, making it valuable for studying enzyme interactions and potential therapeutic applications.

Table 1: Comparison of Structural Similarities

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 2-(Trifluoromethyl)aniline | 0.80 | Contains a trifluoromethyl instead of trifluoromethoxy group |

| 4-(Trifluoromethoxy)aniline | 0.86 | Different position of trifluoromethoxy group on the aniline ring |

| 2-Fluoro-3-(trifluoromethoxy)aniline | 0.82 | Fluoro group positioned differently on the ring |

| 2,4-Difluoro-5-(trifluoromethoxy)aniline | 0.82 | Contains additional fluorine substitutions |

The structural specificity of 3-Fluoro-4-(trifluoromethoxy)aniline enhances its utility in both research and industrial contexts.

Enzyme Interaction

Research indicates that 3-Fluoro-4-(trifluoromethoxy)aniline modulates various biochemical pathways through enzyme interactions. Its unique structure allows it to act as a ligand in receptor binding studies, potentially influencing signal transduction pathways that are crucial for therapeutic effects.

Case Studies

- Inhibition Studies : A study demonstrated that compounds with similar trifluoromethyl groups showed increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs, suggesting that fluorinated compounds can enhance biological activity through improved binding interactions .

- Antimicrobial Activity : In vitro studies have shown that related compounds exhibit significant activity against drug-resistant pathogens, indicating potential applications in combating infections .

Safety and Toxicity

While the compound shows promise in various applications, it is essential to note that it may exhibit acute toxicity and irritant properties. Further research is needed to elucidate the complete mechanism of action and potential side effects associated with its use.

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPAIUBKAIJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598816 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-69-9 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.